2-(1-Aminoethyl)-6-methoxyphenol
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Overview
Description
2-(1-Aminoethyl)-6-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group at the second position and a methoxy group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 6-methoxyphenol with ethylene oxide to introduce the aminoethyl group. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions.
Another method involves the reduction of 2-(1-Nitroethyl)-6-methoxyphenol using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
2-(1-Aminoethyl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in various biological processes, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxyphenol: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
2-(1-Aminoethyl)-4-methoxyphenol: Similar structure but with the methoxy group at a different position, potentially altering its properties.
Uniqueness
2-(1-Aminoethyl)-6-methoxyphenol is unique due to the specific positioning of the aminoethyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,11H,10H2,1-2H3 |
InChI Key |
WDDKVEAKUIBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)O)N |
Origin of Product |
United States |
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